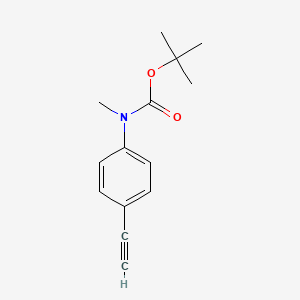

N-Boc-4-ethynyl-N-methylaniline

描述

N-Boc-4-ethynyl-N-methylaniline (CAS: 1246094-14-3) is a specialized aromatic amine derivative with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . It features three key structural components:

- N-Boc (tert-butoxycarbonyl) group: A protective group for amines, enhancing stability during synthetic processes.

- Ethynyl group (-C≡CH): Positioned at the para position on the benzene ring, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

- N-methyl group: Reduces basicity of the amine and influences steric interactions.

This compound is primarily used in organic synthesis, particularly in pharmaceutical and materials science research, where controlled reactivity and functional group compatibility are critical .

属性

IUPAC Name |

tert-butyl N-(4-ethynylphenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h1,7-10H,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPCDHZPSSMDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of 4-Ethynylaniline

The foundational step in synthesizing N-Boc-4-ethynyl-N-methylaniline involves the introduction of the Boc protecting group to 4-ethynylaniline. This reaction typically employs Boc anhydride as the acylating agent, with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM).

Procedure :

-

Reaction Setup : 4-Ethynylaniline (1.0 eq) is dissolved in anhydrous DCM under nitrogen. DMAP (0.1 eq) is added, followed by dropwise addition of Boc anhydride (1.2 eq).

-

Reaction Conditions : The mixture is stirred at 20–30°C for 12–16 hours, monitored by thin-layer chromatography (TLC) for completion.

-

Workup : The reaction is quenched with water, and the organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification : The crude product is purified via column chromatography (hexane:ethyl acetate, 9:1) to yield N-Boc-4-ethynylaniline as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| TLC R<sub>f</sub> | 0.45 (Hex:EtOAc, 9:1) |

| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 7.35 (d, 2H), 6.98 (d, 2H), 3.02 (s, 1H), 1.52 (s, 9H) |

Methylation of N-Boc-4-ethynylaniline

The secondary amine in N-Boc-4-ethynylaniline undergoes methylation using methyl iodide (MeI) under strongly basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is employed to deprotonate the Boc-protected amine, facilitating nucleophilic substitution.

Procedure :

-

Reaction Setup : N-Boc-4-ethynylaniline (1.0 eq) is dissolved in anhydrous DMF under nitrogen. NaH (3.0 eq) is added portionwise at 0°C, followed by dropwise addition of MeI (5.0 eq).

-

Reaction Conditions : The mixture is stirred at room temperature for 4–6 hours, with TLC monitoring.

-

Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and dried over magnesium sulfate.

-

Purification : Column chromatography (DCM:methanol, 9:1) yields N-Boc-4-ethynyl-N-methylaniline as a pale-yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| TLC R<sub>f</sub> | 0.32 (DCM:MeOH, 9:1) |

| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 7.41 (d, 2H), 7.12 (d, 2H), 3.21 (s, 3H), 2.98 (s, 1H), 1.49 (s, 9H) |

Mechanistic Insights and Side Reactions

Boc Protection Mechanism

The Boc group is introduced via nucleophilic attack of the amine on Boc anhydride, facilitated by DMAP. The catalyst enhances the electrophilicity of the anhydride, enabling efficient acylation even at mild temperatures.

Side Reactions :

Methylation Challenges

Methylation of Boc-protected amines requires strong bases like NaH to deprotonate the less nucleophilic secondary amine. Competing pathways include:

-

Quaternary Ammonium Salt Formation : Over-alkylation is mitigated by using controlled equivalents of MeI.

-

Solvent Effects : DMF stabilizes the transition state but may hydrolyze under prolonged heating, necessitating anhydrous conditions.

Optimization Strategies

Solvent and Base Screening

Comparative studies reveal that DMF outperforms THF or acetonitrile in methylation efficiency due to its high polarity and ability to solubilize NaH. Alternative bases such as cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) yield inferior results (<30%), underscoring NaH’s superiority.

Characterization and Validation

Spectroscopic Analysis

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 273.1362 ([M+H]<sup>+</sup>), consistent with the theoretical mass of C<sub>15</sub>H<sub>19</sub>NO<sub>2</sub>.

化学反应分析

Types of Reactions: N-Boc-4-ethynyl-N-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

Sonogashira Coupling: Palladium(0) catalyst, copper(I) iodide, and an amine base in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Major Products:

Sonogashira Coupling: Formation of substituted aryl or vinyl derivatives.

Deprotection: Formation of 4-ethynyl-N-methylaniline.

科学研究应用

N-Boc-4-ethynyl-N-methylaniline is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceuticals where the ethynyl group can be used for further functionalization.

Material Science: In the preparation of polymers and advanced materials with specific electronic properties.

作用机制

The mechanism of action of N-Boc-4-ethynyl-N-methylaniline primarily involves its role as a protected amine intermediate. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways depending on the application .

相似化合物的比较

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Reactivity/Applications |

|---|---|---|---|---|---|

| N-Boc-4-ethynyl-N-methylaniline | C₁₄H₁₇NO₂ | 231.29 | Boc, ethynyl (para), N-methyl | Protected amine, alkyne | Click chemistry, peptide synthesis |

| N-Ethyl-N-methylaniline | C₉H₁₃N | 135.21 | N-ethyl, N-methyl | Unprotected tertiary amine | Intermediate in dye synthesis |

| 4-Acetyl-N-methylaniline | C₉H₁₁NO | 149.19 | Acetyl (para), N-methyl | Amide, ketone | Pharmaceutical precursors |

| N-Benzyl-4-ethylaniline | C₁₅H₁₇N | 211.30 | N-benzyl, ethyl (para) | Unprotected amine, alkyl | Catalysis, organometallic ligands |

| N-Ethyl-4-methylaniline | C₉H₁₃N | 135.21 | N-ethyl, methyl (para) | Unprotected secondary amine | Solubility studies, intermediates |

Electronic and Steric Effects

N-Boc-4-ethynyl-N-methylaniline :

- The Boc group electronically deactivates the aromatic ring via steric shielding and electron withdrawal, reducing undesired side reactions .

- The ethynyl group provides a linear, rigid structure ideal for conjugation in click reactions, unlike bulkier substituents (e.g., benzyl in N-Benzyl-4-ethylaniline ) .

N-Ethyl-N-methylaniline :

4-Acetyl-N-methylaniline :

- The acetyl group is strongly electron-withdrawing, directing electrophilic substitution to meta positions. This contrasts with the ethynyl group, which is less electron-withdrawing and directs ortho/para .

生物活性

N-Boc-4-ethynyl-N-methylaniline is a chemical compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its potential applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

N-Boc-4-ethynyl-N-methylaniline is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, along with a 4-ethynyl substitution on the aromatic ring. The molecular formula is CHNO, and it has a molecular weight of approximately 219.27 g/mol. The Boc group serves as a protective mechanism, allowing for selective reactions in synthetic pathways without interference from the amine functionality.

Biological Activity Overview

While specific biological activity data for N-Boc-4-ethynyl-N-methylaniline remains limited, insights can be drawn from studies on related compounds. Derivatives of N-methylaniline are often associated with significant pharmacological properties, including anti-cancer and anti-inflammatory activities. The ethynyl group is known to enhance biological interactions, making compounds like N-Boc-4-ethynyl-N-methylaniline valuable in drug design.

The primary mechanism of action for N-Boc-4-ethynyl-N-methylaniline involves its role as a protected amine intermediate. The Boc group protects the amine during synthetic transformations, preventing unwanted side reactions. This characteristic allows for its use in various coupling reactions, such as Sonogashira coupling, which facilitates the formation of substituted aryl or vinyl derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Ethynyl-N-methylaniline | Lacks the Boc protecting group | More reactive amine |

| N-Boc-N-methylbenzene | Similar Boc protection without ethynyl | Different reactivity profile |

| N-Boc-aniline | Basic structure similar without ethynyl | Widely used in pharmaceuticals |

| 4-Ethynylaniline | No Boc protection; simpler structure | Directly involved in coupling reactions |

This table highlights how N-Boc-4-ethynyl-N-methylaniline compares with structurally similar compounds, emphasizing its unique combination of properties that make it particularly useful in synthetic chemistry.

Case Studies and Research Findings

Recent studies have explored the biological potential of compounds related to N-Boc-4-ethynyl-N-methylaniline. For example, research focusing on substituted piperazine functional groups has shown promising anti-tubercular activity in tetrahydroisoquinoline derivatives, indicating that structural modifications can significantly influence biological efficacy . Additionally, compounds with similar amine functionalities have demonstrated various bioactive properties such as antioxidant and antibacterial effects .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Boc-4-ethynyl-N-methylaniline, and how can reaction conditions be optimized?

- Methodology : Utilize palladium-catalyzed Sonogashira coupling to introduce the ethynyl group, followed by Boc protection of the amine. Reaction optimization should focus on temperature (60–80°C), catalyst loading (5–10 mol%), and solvent choice (e.g., THF or DMF). Monitor intermediates via TLC and purify using column chromatography with gradient elution (hexane/ethyl acetate) .

- Yield Improvement : Conduct kinetic studies to identify rate-limiting steps. Adjust stoichiometry of reagents (e.g., Boc anhydride) and employ inert atmosphere to minimize side reactions .

Q. Which analytical techniques are critical for characterizing N-Boc-4-ethynyl-N-methylaniline?

- Spectroscopic Confirmation :

- 1H/13C NMR : Verify Boc group integrity (δ ~1.3 ppm for tert-butyl) and ethynyl proton absence (C≡CH typically silent in NMR but inferred via coupling partners) .

- ESI-MS : Confirm molecular ion peak (e.g., [M+H]+) and isotopic pattern matching theoretical values .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties of N-Boc-4-ethynyl-N-methylaniline?

- Density Functional Theory (DFT) : Model the compound’s HOMO/LUMO energies to predict reactivity in nucleophilic aromatic substitution. Use functionals like B3LYP/6-31G* to calculate charge distribution on the aniline ring and ethynyl group .

- Transition State Analysis : Simulate reaction pathways (e.g., deprotection kinetics) to identify energy barriers and optimize conditions .

Q. What experimental approaches resolve contradictions in reported synthetic yields for N-Boc-protected aniline derivatives?

- Systematic Screening : Design a factorial experiment varying solvents (polar vs. nonpolar), catalysts (Pd vs. Cu), and protecting group stability (Boc vs. Fmoc). Use statistical tools (ANOVA) to identify significant variables .

- Controlled Degradation Studies : Expose the compound to acidic (e.g., TFA) or basic conditions to assess Boc group stability. Compare degradation products via LC-MS to validate mechanisms .

Q. How can N-Boc-4-ethynyl-N-methylaniline be functionalized for applications in metal-organic frameworks (MOFs)?

- Post-Synthetic Modification :

- Click Chemistry : React the ethynyl group with azide-functionalized linkers using Cu(I) catalysis. Monitor reaction progress via IR (C≡C stretch at ~2100 cm⁻¹ disappearance) .

- Coordination Chemistry : Test metal binding (e.g., Ag⁺ or Au³⁺) through UV-vis titration and analyze complex stability via cyclic voltammetry .

Methodological Considerations

Q. What protocols ensure safe handling of ethynyl-containing intermediates during synthesis?

- Safety Measures :

- Use explosion-proof equipment due to ethynyl group reactivity.

- Conduct reactions under nitrogen/argon to prevent acetylene polymerization .

Q. How do steric effects from the Boc group influence regioselectivity in subsequent reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。